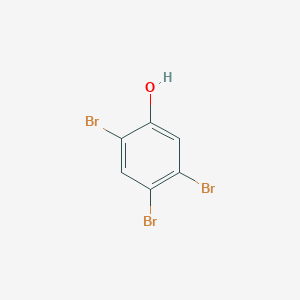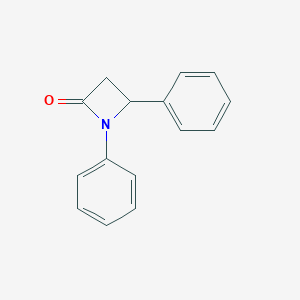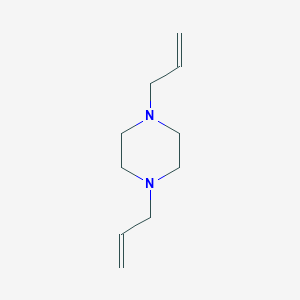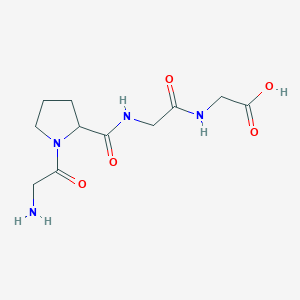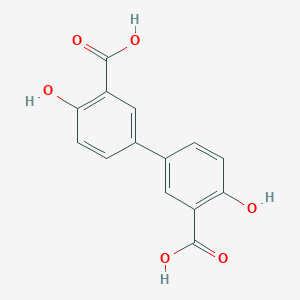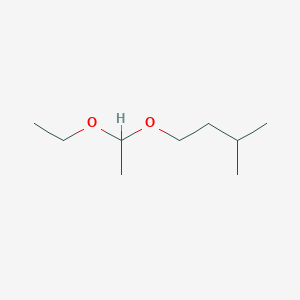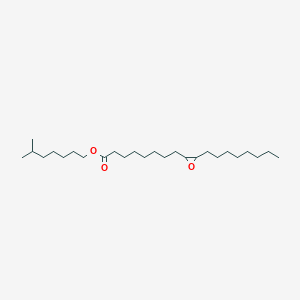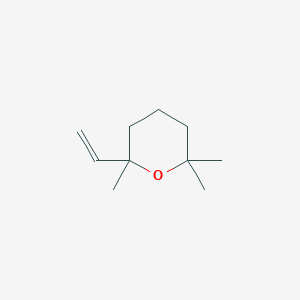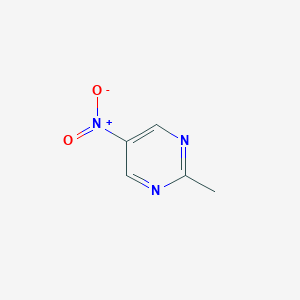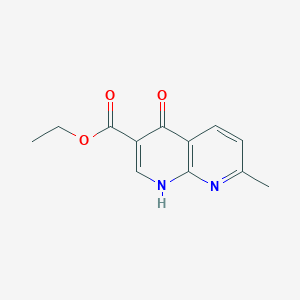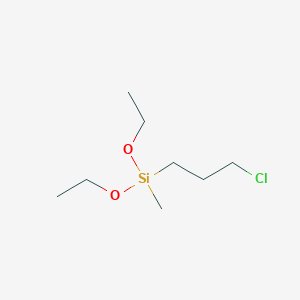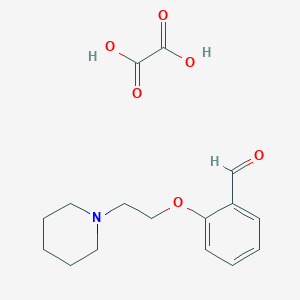
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is a chemical compound that belongs to the class of piperidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate typically involves the reaction of piperidine with 2-(2-bromoethoxy)benzaldehyde under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-(Piperidin-1-yl)ethoxy)benzoic acid.
Reduction: Formation of 2-(2-(Piperidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its antihistaminic and anti-acetylcholinesterase activities, which could have therapeutic implications.
Industry: Utilized in the development of antibacterial agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate involves its interaction with specific molecular targets and pathways. For instance, its antihistaminic activity is attributed to its ability to block histamine receptors, thereby preventing histamine-induced responses. Its anti-acetylcholinesterase activity is due to its inhibition of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)benzaldehyde
- 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde
Uniqueness
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is unique due to its specific structural features, such as the presence of both the piperidine and ethoxy groups attached to the benzaldehyde moiety. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
IUPAC Name |
oxalic acid;2-(2-piperidin-1-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.C2H2O4/c16-12-13-6-2-3-7-14(13)17-11-10-15-8-4-1-5-9-15;3-1(4)2(5)6/h2-3,6-7,12H,1,4-5,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEOGZMECOVNKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387955 |
Source


|
| Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14573-94-5 |
Source


|
| Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
